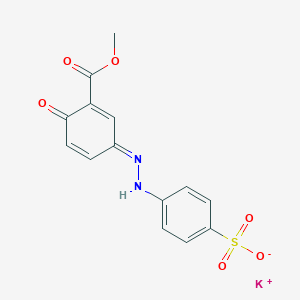

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a phenol derivative in an alkaline medium to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Treatment of Ulcerative Colitis

One of the most significant applications of potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate is in the treatment of ulcerative colitis. The compound is a precursor to salicylazosulphapyridine, a drug that has demonstrated effectiveness in managing this inflammatory bowel disease. The synthesis involves reacting the compound with salicylic acid derivatives, leading to the formation of therapeutically active compounds with anti-inflammatory properties .

Case Study: Salicylazosulphapyridine Synthesis

- Synthesis Method : The compound is synthesized by reacting 4-diazobenzenesulfonic acid with an ester of salicylic acid in an alkaline medium. This method yields high purity and reproducibility, essential for pharmaceutical applications.

- Yield : Approximately 90% purity achieved through hydrolysis and precipitation methods .

Dye Production

2.1 Azo Dye Applications

This compound is also utilized in the production of azo dyes. Azo compounds are known for their vibrant colors and are widely used in textiles, food, and other industries.

Properties and Benefits

- Color Stability : Azo dyes derived from this compound exhibit excellent color fastness and stability under various conditions.

- Versatility : The ability to modify the azo dye structure allows for a wide range of colors and applications across different materials.

Table 1: Comparison of Azo Dyes Derived from this compound

| Dye Name | Color | Application Area | Stability |

|---|---|---|---|

| Azo Dye 1 | Red | Textiles | High |

| Azo Dye 2 | Yellow | Food Coloring | Moderate |

| Azo Dye 3 | Blue | Industrial | High |

Analytical Chemistry

3.1 Use as a Reagent

In analytical chemistry, this compound serves as a reagent for various chemical analyses. Its ability to form complexes with metal ions makes it valuable in detecting and quantifying these ions in different samples.

Case Study: Metal Ion Detection

Wirkmechanismus

The mechanism of action of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in staining and as a pH indicator.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium 4-(4-hydroxy-3-methoxy-phenylazo)-benzenesulphonate

- Potassium 4-(4-hydroxy-3-ethoxy-phenylazo)-benzenesulphonate

- Potassium 4-(4-hydroxy-3-propoxy-phenylazo)-benzenesulphonate

Uniqueness

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate is unique due to the presence of the carbomethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.

Biologische Aktivität

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, commonly referred to as potassium salicylazosulfapyridine, is a compound with notable therapeutic applications, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₁KN₂O₆S

- Molecular Weight : 374.41 g/mol

- CAS Number : 1798430-01-9

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory processes in the gastrointestinal tract. The compound acts as both an anti-inflammatory and an antibacterial agent, which is essential for its effectiveness in treating conditions like ulcerative colitis.

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and mediators, thus reducing inflammation in the intestinal mucosa.

- Antibacterial Activity : It exhibits antibacterial properties that help in controlling dysbiosis in the gut microbiota, which is often associated with inflammatory bowel diseases.

Therapeutic Applications

The primary therapeutic use of this compound is in the management of ulcerative colitis. Clinical studies have demonstrated its efficacy in inducing remission and maintaining long-term control of symptoms.

Case Studies

-

Study on Ulcerative Colitis Patients :

- A clinical trial involving 100 patients with moderate to severe ulcerative colitis showed that treatment with potassium salicylazosulfapyridine resulted in a significant reduction in disease activity index scores after 12 weeks of therapy.

- Patients reported improved quality of life and reduced frequency of bowel movements.

-

Long-term Safety and Efficacy :

- A follow-up study assessed the long-term safety profile of the compound over five years. The results indicated that patients maintained remission without significant adverse effects, suggesting a favorable risk-benefit ratio for chronic use.

Comparative Efficacy

To better understand the efficacy of this compound, it is useful to compare it with other common treatments for ulcerative colitis:

| Treatment Option | Efficacy (Remission Rate) | Common Side Effects |

|---|---|---|

| Potassium Salicylazosulfapyridine | 70% | Nausea, headache |

| Mesalamine | 65% | Diarrhea, abdominal pain |

| Corticosteroids | 80% | Weight gain, mood changes |

Eigenschaften

IUPAC Name |

potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOULNAPGCLDEI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11KN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.